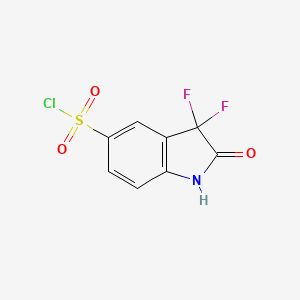![molecular formula C19H18N2O2S B2388987 8-metil-4-{[3-(metilsulfanil)fenil]amino}quinolina-2-carboxilato de metilo CAS No. 1207048-26-7](/img/structure/B2388987.png)
8-metil-4-{[3-(metilsulfanil)fenil]amino}quinolina-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-N-propyl-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinyl group, and a triazole ring
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-N-propyl-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate various biological pathways and interactions.
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
Target of Action
It is known that quinoline derivatives have a wide range of biological activities and can interact with various targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, often resulting in significant downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .
Result of Action
Quinoline derivatives are known to have a variety of effects at the molecular and cellular level, often leading to significant changes in cellular function .
Action Environment
Environmental factors can significantly impact the action of a compound, influencing its overall efficacy and stability .
Métodos De Preparación
The synthesis of methyl 8-methyl-4-{[3-(methylsulfanyl)phenyl]amino}quinoline-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a nucleophile.
Attachment of the Pyridinyl Group: The pyridinyl group is attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a pyridinyl boronic acid with a halogenated triazole intermediate.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
1-(4-Methoxyphenyl)-N-propyl-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-N-propyl-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: This compound shares the triazole and methoxyphenyl groups but differs in the presence of a carbohydrazide group instead of a carboxamide group.
5-(4-Methoxyphenyl)-1H-indole: This compound contains a methoxyphenyl group and an indole ring, differing from the triazole ring in the target compound.
5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has a methoxyphenyl group and an imidazole ring.
Propiedades
IUPAC Name |
methyl 8-methyl-4-(3-methylsulfanylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12-6-4-9-15-16(11-17(19(22)23-2)21-18(12)15)20-13-7-5-8-14(10-13)24-3/h4-11H,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLKZHFSXSKCGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=CC=C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

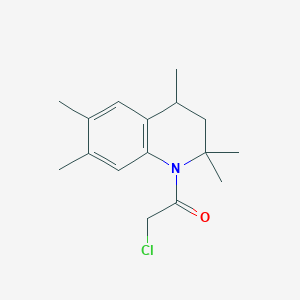
![2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2388907.png)

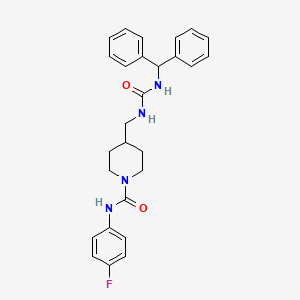
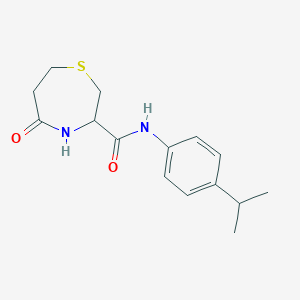
![(E)-2-cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2388915.png)
![1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2388916.png)
![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2388919.png)
![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2388920.png)
![3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2388921.png)
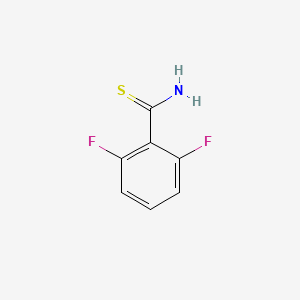
![1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid](/img/structure/B2388925.png)
